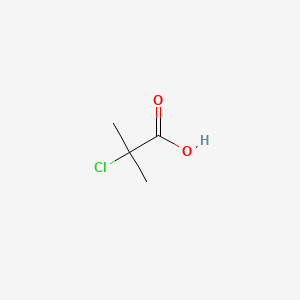
2-Chloro-2-methylpropanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-2-methylpropanoic acid and its analogs has been explored through various methods. A notable approach involved the conversion of sulfonates of optically active 2-hydroxycarboxylic esters to their corresponding fluoropropanoates, indicating a method for producing optically active compounds with high enantiomeric purity (Fritz-Langhals & Schütz, 1993). Moreover, the development of a practical and efficient synthesis route from 2-bromoisobutyric acid to chloromethyl 2-ethoxy-2-methylpropanoate showcases the advancements in synthesizing complex esters (Ragan et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Chloro-2-methylpropanoic acid, like its analogs, plays a crucial role in its chemical behavior. For instance, the study of polymers containing pseudohalide groups through cationic polymerization provides insight into how specific functional groups can be incorporated into the polymer chain, influencing its properties and applications (Chéradame et al., 1994).
Chemical Reactions and Properties
2-Chloro-2-methylpropanoic acid participates in various chemical reactions, demonstrating its versatility. A study on the reaction of 2-chloro-2-methylpropanal with benzoylacetonitrile revealed unexpected product formation, highlighting the complexity of reactions involving chloro compounds (Takeda et al., 1974). Additionally, the transformation of 2-methylpropane to 2,3-dimethylbutane and 2-methylpropene to 2,3-dimethylbutene, catalyzed by an alumina-supported tungsten hydride, showcases the compound's reactivity and potential for creating valuable derivatives (Merle et al., 2009).
Physical Properties Analysis
The physical properties of 2-Chloro-2-methylpropanoic acid, such as melting point, boiling point, and solubility, are essential for its application in various fields. While specific studies focusing solely on these properties were not identified, understanding the compound's synthesis and molecular structure provides foundational knowledge for predicting its physical behavior.
Chemical Properties Analysis
The chemical properties of 2-Chloro-2-methylpropanoic acid, including reactivity with other compounds and stability under different conditions, are crucial for its practical applications. The reduction of 2-chloro-N-phenylpropanamide, yielding different amines, exemplifies the compound's reactivity and potential for chemical modification (Vilhelmsen et al., 2008). Additionally, the study on the SN1 reactivity of 2-chloro-2-methylpropane in ionic liquids provides insights into the solvolysis processes, which are fundamental for understanding the compound's behavior in various solvents (Shim & Kim, 2008).
Aplicaciones Científicas De Investigación
Glycosidation Reactions
2-Chloro-2-methylpropanoic acid has been utilized as a steering group in the Schmidt glycosidation reaction. This method facilitates the glycosidation of sterically hindered alcohols under mild acidic conditions, resulting in high yield and beta-selectivity of the glycoside products without forming orthoester side products. The 2-chloro-2-methylpropanoic ester is easily removed under mild basic conditions, making it an efficient tool in organic synthesis (Szpilman & Carreira, 2009).
Oxidation Mechanisms
The compound has been studied in the context of oxidation reactions. Specifically, the oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid follows a specific rate law and results in the formation of 2-methylpropanoic acid and carbon dioxide. This research provides insights into reaction mechanisms and kinetics, which are crucial for understanding and designing chemical processes (Signorella, García, & Sala, 1992).
Degradation Studies
2-Chloro-2-methylpropanoic acid derivatives have been examined in degradation studies under various conditions. For instance, ciprofibrate degradation in aqueous sodium hydroxide produces different products based on pH and reaction conditions. Understanding these degradation pathways is vital for pharmaceutical and environmental chemistry applications (Dulayymi et al., 1993).
Reaction with Ammonia and Amines
This compound reacts with ammonia and amines in nitromethane to yield a mixture of aminosubstituted compounds and HCl elimination products. Such reactions are significant in the study of organic synthesis and reaction mechanisms involving halides and amines (Greiĉiute, Kulys, & Rasteikiene, 1977).
Solvolysis Kinetics
The solvolysis (substitution reaction) of 2-chloro-2-methylpropane is a well-studied reaction in organic chemistry. It provides valuable insights into reaction rates and mechanisms, which are central to understanding chemical reactions in various environments, such as different solvents (Marzluff, Crawford, & Reynolds, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCXCBCDXVFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208125 | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-methylpropanoic acid | |
CAS RN |
594-58-1 | |
| Record name | 2-Chloro-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA5DA6ETV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



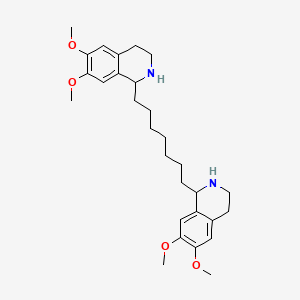
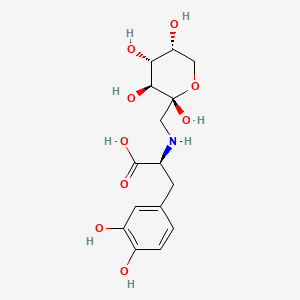
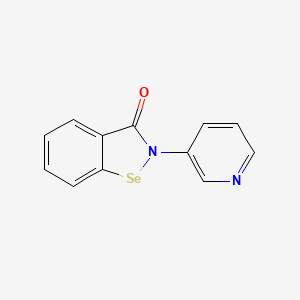
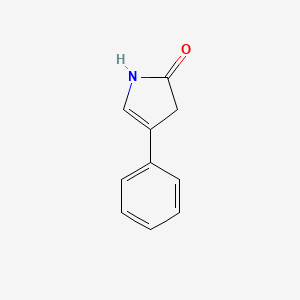
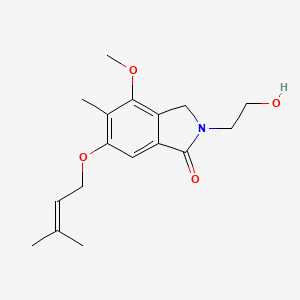

![3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-naphtalen-2-YL)-acetylamino]-benzoic acid](/img/structure/B1222391.png)
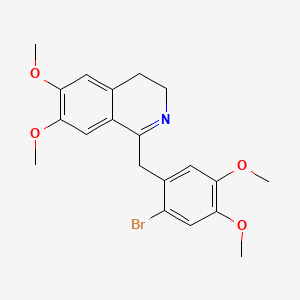
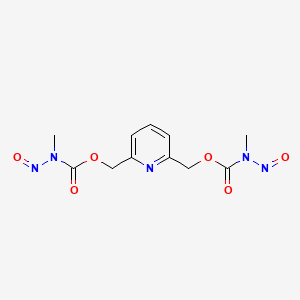
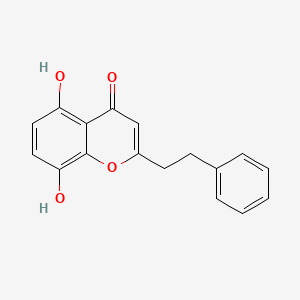
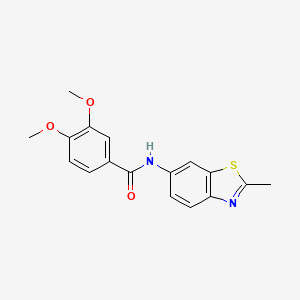

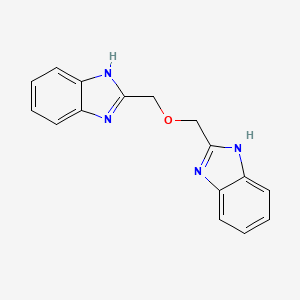
![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)